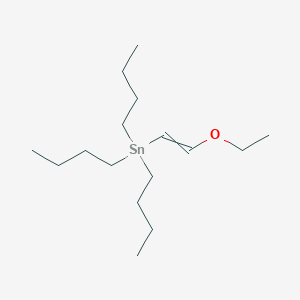
Tributyl(2-ethoxyethenyl)stannane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tributyl(2-ethoxyethenyl)stannane, also known as (Z)-tributyl(2-ethoxyethenyl)stannane or cis-1-ethoxy-2-(tributylstannyl)ethylene, is an organotin compound with the molecular formula C16H34OSn and a molecular weight of 361.15 g/mol . This compound is used in various chemical reactions and has applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
Tributyl(2-ethoxyethenyl)stannane can be synthesized through the reaction of tributylstannyl lithium with ethyl vinyl ether under controlled conditions. The reaction typically involves the use of an inert atmosphere, such as argon, and anhydrous solvents to prevent moisture from interfering with the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .
化学反応の分析
Types of Reactions
Tributyl(2-ethoxyethenyl)stannane undergoes various types of chemical reactions, including:
Stille Coupling: This reaction involves the coupling of this compound with vinyl triflates to form α,β-unsaturated ketones.
Palladium-Catalyzed Coupling Reactions: It reacts with sulfoxides, α-haloethers, and chlorocyclobutenones to form various products.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, such as bis(triphenylphosphine)palladium(II) dichloride, and solvents like tetrahydrofuran (THF) and dichloromethane .
Major Products Formed
The major products formed from these reactions include α,β-unsaturated ketones and other complex organic molecules, depending on the specific reaction conditions and reagents used .
科学的研究の応用
Tributyl(2-ethoxyethenyl)stannane has several applications in scientific research, including:
作用機序
The mechanism of action of tributyl(2-ethoxyethenyl)stannane involves its ability to act as an electrophilic methyl ketone equivalent. In Stille coupling reactions, it forms a complex with palladium catalysts, facilitating the transfer of the ethoxyethenyl group to the target molecule . This process involves the formation of a palladium-stannane intermediate, which undergoes reductive elimination to form the final product .
類似化合物との比較
Similar Compounds
Tributyl(vinyl)tin: Similar in structure but lacks the ethoxy group, making it less reactive in certain coupling reactions.
Tributyl(1-ethoxyvinyl)tin: Similar in structure but has a different configuration, affecting its reactivity and applications.
Uniqueness
Tributyl(2-ethoxyethenyl)stannane is unique due to its specific configuration and the presence of the ethoxy group, which enhances its reactivity in certain chemical reactions. This makes it a valuable reagent in organic synthesis and scientific research .
生物活性
Tributyl(2-ethoxyethenyl)stannane, also known as tributyl 1-ethoxyvinyl stannane, is an organotin compound with significant implications in organic synthesis and potential biological activities. This article provides a comprehensive overview of its biological activity, including chemical properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C16H34OSn
- Molecular Weight : 361.2 g/mol
- CAS Number : 97674-02-7
- IUPAC Name : tributyl(1-ethoxyethenyl)stannane
- SMILES Notation : CCCCSn(CCCC)C(=C)OCC
This compound serves primarily as a reagent in organic reactions, particularly in the formation of carbon-carbon bonds. The tributylstannyl group is highly reactive, enabling participation in various chemical transformations. The ethoxy group enhances stability and reactivity, facilitating the synthesis of biologically active compounds. Its mechanism can be summarized as follows:
- Oxidation : The compound can undergo oxidation reactions, leading to various oxidized products.
- Substitution Reactions : It participates in substitution reactions with nucleophiles, allowing the replacement of the tributylstannyl group with other functional groups.
- Cross-Coupling Reactions : It is utilized in palladium-catalyzed cross-coupling reactions, such as the Stille coupling, to form α,β-unsaturated ketones which are essential intermediates in organic synthesis.
Case Studies and Research Findings
Several studies highlight the applications and implications of this compound and its derivatives:
- Synthesis of Chromones : A study demonstrated the successful synthesis of chromone derivatives using this compound as a key reagent. Chromones are known for their diverse biological activities, including anti-inflammatory and anticancer properties .
- Cross-Coupling Applications : In a palladium-catalyzed reaction involving iodobenzenes and carbon monoxide, this compound was used to synthesize α,β-unsaturated ketones. These compounds serve as precursors for biologically active molecules .
- Pharmaceutical Development : Research has indicated that derivatives of this compound can act as intermediates in the synthesis of pharmaceuticals targeting various diseases, including cancer .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| (Z)-1-Methoxy-2-(tributylstannyl)ethene | Similar structure with methoxy group | Limited data on biological activity |
| (Z)-1-Ethoxy-2-(trimethylstannyl)ethene | Similar structure with trimethyl group | Potentially lower reactivity than tributyl variant |
| (Z)-1-Ethoxy-2-(triethylstannyl)ethene | Similar structure with triethyl group | Similar applications but different steric effects |
特性
CAS番号 |
20420-43-3 |
|---|---|
分子式 |
C16H34OSn |
分子量 |
361.2 g/mol |
IUPAC名 |
tributyl-[(E)-2-ethoxyethenyl]stannane |
InChI |
InChI=1S/C4H7O.3C4H9.Sn/c1-3-5-4-2;3*1-3-4-2;/h1,3H,4H2,2H3;3*1,3-4H2,2H3; |
InChIキー |
WARKYKQCOXTIAO-UHFFFAOYSA-N |
異性体SMILES |
CCCC[Sn](CCCC)(CCCC)/C=C/OCC |
正規SMILES |
CCCC[Sn](CCCC)(CCCC)C=COCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















